
4-chloro-6-fluoro-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoforsythiaside is a phenylethanoid glycoside isolated from the dried fruit of Forsythia suspensa. This compound is known for its antioxidant and antibacterial properties. It has been studied for its potential neuroprotective effects, particularly in the context of Alzheimer’s disease .
Mechanism of Action
Target of Action
Similar compounds, such as sorbinil and others, have demonstrated aldose reductase inhibition properties . Aldose reductase is an enzyme involved in glucose metabolism and is a target for the treatment of complications of diabetes .
Mode of Action
It’s known that the compound incorporates both a chloro and fluoro substituent on the chromene ring, as well as a carbonitrile group. These functional groups can serve as versatile handles for further chemical transformations.
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related to glucose metabolism, specifically those involving the enzyme aldose reductase .
Result of Action
Similar compounds have been shown to inhibit aldose reductase, an enzyme involved in glucose metabolism .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoforsythiaside can be synthesized through the extraction and isolation from Forsythia suspensa. The process involves several steps, including solvent extraction, chromatographic separation, and purification. The specific reaction conditions and solvents used can vary, but common methods include the use of ethanol or methanol for extraction and silica gel chromatography for purification .
Industrial Production Methods: Industrial production of isoforsythiaside typically involves large-scale extraction from Forsythia suspensa. The process is optimized for efficiency and yield, often using advanced chromatographic techniques and automated extraction systems to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Isoforsythiaside undergoes various chemical reactions, including:
Substitution: Isoforsythiaside can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of various oxidized derivatives of isoforsythiaside .
Scientific Research Applications
Isoforsythiaside has a wide range of scientific research applications:
Biology: Isoforsythiaside is investigated for its neuroprotective effects, particularly in the context of Alzheimer’s disease. .
Medicine: The compound is explored for its potential therapeutic effects in treating neurodegenerative diseases and reducing oxidative stress
Comparison with Similar Compounds
Isoforsythiaside is compared with other phenylethanoid glycosides such as forsythiaside and forsythin:
Forsythiaside: Similar to isoforsythiaside, forsythiaside is also isolated from Forsythia suspensa and exhibits strong antioxidant and antibacterial activities.
Isoforsythiaside stands out due to its potent neuroprotective effects and its ability to improve cognitive functions, making it a unique compound in the realm of natural antioxidants and neuroprotective agents .
Properties
IUPAC Name |
4-chloro-6-fluoro-2H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQZKNVFNOGFJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371388 |
Source


|
| Record name | 4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-57-9 |
Source


|
| Record name | 4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
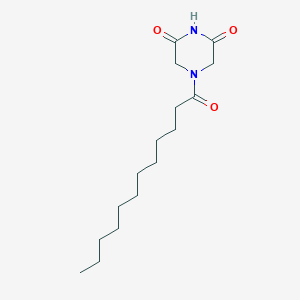

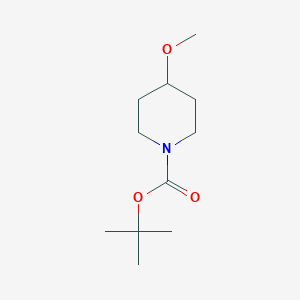
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
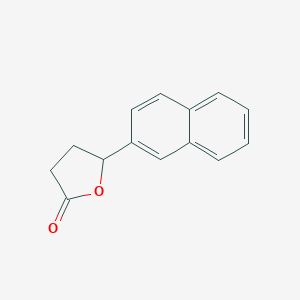


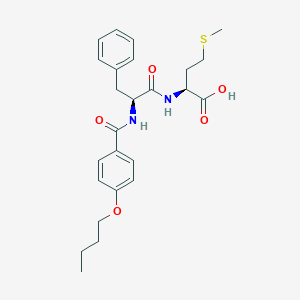
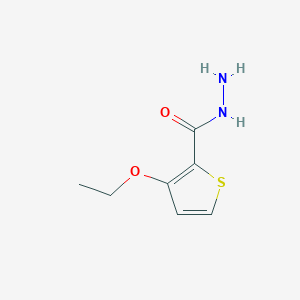
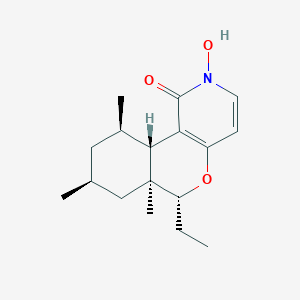
![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)


